molecular formula C10H10O2 B2733263 3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde CAS No. 39891-60-6

3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde

Cat. No.: B2733263
CAS No.: 39891-60-6
M. Wt: 162.188
InChI Key: NNJBTIIOAFIUKT-UHFFFAOYSA-N
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Description

3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde ( 39891-60-6) is a chemical compound with the molecular formula C 10 H 10 O 2 and a molecular weight of 162.19 g/mol . It belongs to the class of 2,3-dihydrobenzofurans, which are noteworthy scaffolds in organic and medicinal chemistry, constituting the core structural framework of many biologically active natural products and pharmaceutically relevant compounds . The dihydrobenzofuran nucleus is a common feature in a diverse range of medicinally active substances, and its derivatives are known for their significant biological potential . This specific carbaldehyde derivative serves as a versatile building block for the synthesis of more complex molecules, particularly in anticancer research where analogous dihydrobenzofuran compounds have demonstrated promising activity by inducing apoptosis and inhibiting angiogenesis . Researchers utilize this compound in the development of novel synthetic protocols, including transition-metal-free routes, for constructing functionalized dihydrobenzofurans . The aldehyde functional group provides a reactive handle for further chemical modifications, making it a valuable intermediate in drug discovery programs. This product is intended for research and development purposes only and is not for diagnostic or therapeutic uses. Proper storage conditions should be maintained, and handling should be performed by qualified personnel in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-1-benzofuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-10(6-11)7-12-9-5-3-2-4-8(9)10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJBTIIOAFIUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CC=CC=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde is not extensively documented. similar benzofuran derivatives exert their effects by interacting with various molecular targets and pathways. For example, they may inhibit enzymes involved in cell growth or interfere with the replication of viral RNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methyl-2(5H)-furanone

  • Structure: A monocyclic furanone with a methyl group at the 3-position.
  • Applications: Constitutes 25.99% of Delphinium rugulosum essential oil and is noted for its role in biotechnology and antitumor research due to furanone derivatives’ bioactivity .
  • Key Differences : Lacks the fused benzene ring and aldehyde group present in the target compound, limiting its aromatic reactivity and aldehyde-mediated reactions.

3-Methylbenzaldehyde

  • Structure : A simple aromatic aldehyde with a methyl group at the 3-position on the benzene ring.
  • Applications : Used as a pharmaceutical reference standard (CAS 620-23-5) for quality control .
  • Key Differences : Absence of the dihydrofuran ring reduces steric complexity and heterocyclic reactivity compared to 3-methyl-2,3-dihydrobenzofuran-3-carbaldehyde.

Benzofuran-Based Pharmaceuticals (e.g., Moracin M, Formononetin)

  • Structure : Benzofuran derivatives with hydroxyl or methoxy substituents.
  • Key Differences : The aldehyde group in the target compound introduces electrophilic reactivity absent in these hydroxyl/methoxy-substituted analogs.

Methylcarbamate Derivatives (e.g., Promecarb, Metolcarb)

  • Structure : Aromatic carbamates with methyl or methoxy groups.
  • Applications : Pesticides targeting acetylcholinesterase .
  • Key Differences : The carbamate functional group and lack of a fused furan ring distinguish their mechanism of action from the aldehyde-containing target compound.

Data Table: Structural and Functional Comparison

Compound Core Structure Functional Groups Key Applications Notable Features
This compound Benzofuran + dihydrofuran Aldehyde, Methyl Potential pharmaceuticals Combines aromaticity and aldehyde reactivity
3-Methyl-2(5H)-furanone Furanone Ketone, Methyl Essential oils, antitumor Bioactive furanone moiety
3-Methylbenzaldehyde Benzene Aldehyde, Methyl Pharmaceutical standards Simple aromatic aldehyde
Moracin M Benzofuran Hydroxyl, Methoxy Enzyme inhibition Polyphenolic bioactivity
Promecarb Benzene Carbamate, Methyl Pesticides Acetylcholinesterase inhibition

Biological Activity

3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde is a compound that belongs to the benzofuran class, which is known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.

  • Molecular Formula : C10H10O2
  • Molecular Weight : 162.19 g/mol
  • Structure : The compound features a methyl group and an aldehyde group attached to the benzofuran ring, contributing to its unique reactivity and biological properties.

Biological Activities

Research indicates that benzofuran derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Properties :
    • Benzofuran compounds have shown significant antibacterial and antifungal activities. For instance, studies have reported that certain benzofuran derivatives inhibit the growth of various microorganisms, including Staphylococcus aureus and Escherichia coli, with inhibition zones exceeding 20 mm in diameter .
  • Anticancer Effects :
    • Several studies highlight the anticancer potential of benzofuran derivatives. For example, a related compound demonstrated growth inhibitory activity against multiple cancer cell lines with GI50 values ranging from 2.20 μM to 5.86 μM . This suggests that this compound may also possess similar anticancer properties due to structural similarities.
  • Antiviral Activity :
    • Some benzofuran derivatives are being investigated for their antiviral properties, particularly against hepatitis C virus (HCV). The structural characteristics of these compounds may allow them to inhibit viral replication effectively .

The exact mechanism of action for this compound is not extensively documented; however, it is hypothesized that similar compounds interact with various molecular targets:

  • Enzyme Inhibition : Many benzofurans act by inhibiting enzymes involved in cell proliferation or viral replication.
  • Cell Signaling Pathways : They may interfere with signaling pathways critical for cancer cell survival and proliferation.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityGI50 Values (μM)Notable Effects
2-Hydroxy-5-nitrobenzaldehydeAnticancerNot specifiedPrecursor for synthesis
Ethyl 5-nitrobenzofuran-2-carboxylateAntimicrobial, AnticancerNot specifiedSignificant growth inhibition
Compound from study (Compound 35)Anticancer (multiple lines)2.20 - 5.86NF-κB inhibitory activity

Case Studies

  • Anticancer Activity Study :
    A study examining novel benzofuran derivatives found that certain compounds exhibited significant cytotoxicity against human cancer cell lines. The findings indicated that modifications in the structure could enhance biological activity, suggesting potential avenues for drug development using derivatives of this compound .
  • Antimicrobial Efficacy Assessment :
    Research has shown that some benzofurans possess potent antimicrobial properties comparable to standard antibiotics. In vitro tests demonstrated that these compounds could effectively inhibit the growth of pathogenic bacteria and fungi .

Future Directions

Given the promising biological activities associated with benzofurans, further research on this compound could focus on:

  • Synthesis of Derivatives : Exploring structural modifications to enhance potency and selectivity for specific biological targets.
  • Mechanistic Studies : Investigating the precise molecular interactions and pathways affected by this compound.
  • Clinical Trials : Evaluating the efficacy and safety of this compound in preclinical and clinical settings.

Q & A

Q. How can in vitro assays evaluate its potential pharmacological activity?

  • Methodological Answer :
  • Cytotoxicity Screening : Use MTT assays on HepG2 cells (72-h exposure, IC₅₀ calculation).
  • Enzyme Inhibition : Test against COX-2 or acetylcholinesterase via spectrophotometric methods (e.g., Ellman’s reagent) .

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